molecular formula C13H15ClO5 B7760539 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride

Cat. No.: B7760539
M. Wt: 286.71 g/mol
InChI Key: GUXRBPCWINAEBD-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride: is a chemical compound with the molecular formula C13H15ClO5 It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a dimethyl group, an oxo group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethyl and Oxo Groups: The dimethyl and oxo groups are introduced through alkylation and oxidation reactions, respectively. Common reagents used in these steps include dimethyl sulfate and oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through an esterification reaction, followed by hydrolysis to yield the free acid.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl and oxo groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety. Common nucleophiles include amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, solvents such as dichloromethane or ethanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry: 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chroman derivatives on cellular processes. It has been investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: The compound has potential applications in medicine, particularly in the development of drugs targeting oxidative stress-related diseases. Its antioxidant properties make it a candidate for the treatment of conditions such as neurodegenerative diseases and cardiovascular disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. It may also modulate the activity of enzymes involved in inflammation and cell signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)ethanoic acid
  • 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)propanoic acid
  • 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)butanoic acid

Comparison: Compared to its analogs, 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This compound exhibits higher solubility in water and enhanced reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its antioxidant properties are more pronounced, making it a valuable candidate for therapeutic applications.

Properties

IUPAC Name

2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5.ClH/c1-13(2)6-10(14)9-4-3-8(5-11(9)18-13)17-7-12(15)16;/h3-5H,6-7H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXRBPCWINAEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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